molecular formula C28H26N2O2 B3017443 N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE CAS No. 476283-96-2

N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE

Cat. No.: B3017443
CAS No.: 476283-96-2
M. Wt: 422.528
InChI Key: UVLCHPRUVUVHJQ-UHFFFAOYSA-N
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Description

N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring and two dimethylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE typically involves multi-step organic reactions. One common method involves the formation of an amide bond between a naphthalene derivative and a dimethylbenzamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE is unique due to its combination of naphthalene and dimethylbenzamide groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c1-17-9-11-23(13-19(17)3)27(31)29-25-15-21-7-5-6-8-22(21)16-26(25)30-28(32)24-12-10-18(2)20(4)14-24/h5-16H,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLCHPRUVUVHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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